2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene
Overview
Description
2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the molecular formula C8H5F3N2O5 and a molecular weight of 266.13 g/mol . This compound is characterized by the presence of two nitro groups and a trifluoroethoxy group attached to a benzene ring. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis .
Mechanism of Action
Target of Action
Similar compounds such as 1-fluoro-2,4-dinitrobenzene have been known to interact with the amino group of amino acids .
Mode of Action
It’s structurally similar compound, 1-fluoro-2,4-dinitrobenzene, reacts with the amino group of amino acids to yield dinitrophenyl-amino acids . This suggests that 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene might also interact with amino acids in a similar manner.
Biochemical Pathways
Based on the known interactions of similar compounds with amino acids , it can be inferred that this compound may affect protein synthesis and function.
Result of Action
Similar compounds have been known to cause respiratory irritation , suggesting potential cytotoxic effects.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it is recommended to be stored in a cool place, away from oxidizing agents . This suggests that the compound’s action, efficacy, and stability might be affected by temperature and oxidative conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-chloro-2,4-dinitrobenzene with 2,2,2-trifluoroethanol. The reaction is carried out under reflux conditions in the presence of a base such as potassium carbonate . The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the trifluoroethoxy group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro groups on the benzene ring make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate, trifluoroethanol, and reflux conditions.
Reduction: Hydrogen gas, palladium on carbon (Pd/C), or metal hydrides like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 2,4-Diamino-1-(2,2,2-trifluoroethoxy)benzene.
Nucleophilic Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:
Comparison with Similar Compounds
2,4-Dinitro-1-(trifluoromethoxy)benzene: Similar structure but with a trifluoromethoxy group instead of a trifluoroethoxy group.
1-Chloro-2,4-dinitrobenzene: Precursor in the synthesis of 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene.
Uniqueness: this compound is unique due to the presence of both nitro and trifluoroethoxy groups, which impart distinct electronic and steric properties. These properties make it a valuable reagent in organic synthesis and a potential candidate for various scientific research applications .
Properties
IUPAC Name |
2,4-dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O5/c9-8(10,11)4-18-7-2-1-5(12(14)15)3-6(7)13(16)17/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEGERQWXLNNCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])OCC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577003 | |
Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10242-21-4 | |
Record name | 2,4-Dinitro-1-(2,2,2-trifluoroethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80577003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.